5-Bromo-2,3-diiodopyridine
Overview
Description
5-Bromo-2,3-diiodopyridine is a useful research compound. Its molecular formula is C5H2BrI2N and its molecular weight is 409.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 5-bromo-2,3-diiodopyridine, are often used in organic synthesis and medicinal chemistry due to their reactivity and ability to form various chemical bonds .
Mode of Action
It is known that halogenated pyridines can participate in various chemical reactions, including cross-coupling reactions . In these reactions, the halogen atoms (bromine and iodine in this case) on the pyridine ring can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
It is known that halogenated pyridines can be involved in various biochemical processes due to their reactivity and ability to form different types of chemical bonds .
Pharmacokinetics
As a halogenated pyridine, its bioavailability and pharmacokinetics could be influenced by factors such as its lipophilicity, molecular size, and the presence of the halogen atoms .
Result of Action
It is known that halogenated pyridines can interact with various biological targets and participate in different biochemical processes due to their reactivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other chemical species, and temperature . .
Properties
IUPAC Name |
5-bromo-2,3-diiodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTYGXLWMSAZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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